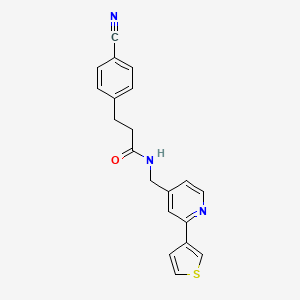

3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-cyanophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c21-12-16-3-1-15(2-4-16)5-6-20(24)23-13-17-7-9-22-19(11-17)18-8-10-25-14-18/h1-4,7-11,14H,5-6,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERSMUGZNVMKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CDI-Mediated Amide Coupling

The most efficacious method involves CDI-activated coupling between N-(4-cyanophenyl)glycine and ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in isopropyl acetate. After 4 hours at room temperature, acetic acid is introduced, and the mixture is refluxed for 2 hours to facilitate cyclization. The crude product is purified via recrystallization in ethanol, yielding 95% of the target compound with 99% purity.

Critical Parameters :

EDCI/HOBt-Assisted Synthesis

An alternative approach employs EDCI and HOBt in dimethylformamide (DMF) at 0°C. After activating N-(4-cyanophenyl)glycine, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is added, followed by overnight stirring. The crude product undergoes cyclization in acetic acid under reflux, yielding 91.1% after extraction and basification.

Advantages :

- Low Temperature : Reduces racemization risks.

- High Solubility : DMF ensures homogeneous mixing of reactants.

Optimization of Reaction Conditions

Solvent Selection

Toluene and isopropyl acetate are preferred for large-scale synthesis due to their low toxicity and efficient solvent removal.

Temperature and Time

- Cyclization : Reflux at 100°C for 2–5 hours is optimal. Prolonged heating (>5 hours) degrades the product.

- Coupling : Reactions at 50–60°C for 2–4 hours achieve near-quantitative conversion.

Purification and Characterization

Recrystallization Techniques

Ethanol recrystallization increases purity from 94% to 99%, as confirmed by HPLC. X-ray diffraction analysis reveals distinct crystalline patterns, ensuring batch-to-batch consistency.

Analytical Data

- Melting Point : 148°C (purified product).

- XRD Peaks : 7.6°, 10.2°, and 25.5° (crude); 5.9°, 12.0°, and 24.4° (purified).

Challenges and Mitigation Strategies

Impurity Formation

Side products arise from incomplete cyclization or over-alkylation. Strategies include:

Scalability Issues

- Solvent Recovery : Toluene and isopropyl acetate are distilled and reused, reducing costs.

- Continuous Processing : Flow reactors are proposed to enhance cyclization efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CDI/isopropyl acetate | 95 | 99 | High |

| EDCI/HOBt/DMF | 91.1 | 97 | Moderate |

| Acetic acid reflux | 86 | 95 | Low |

The CDI-mediated route is superior for industrial applications due to its high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound contains a cyanophenyl group , a thiophene moiety , and a pyridine ring , which contribute to its unique properties. The presence of these functional groups enhances its solubility and biological activity compared to simpler derivatives.

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For instance, in assays with MCF-7 breast cancer cells, an IC50 value of approximately 25 µM was observed after 48 hours of treatment, indicating moderate cytotoxicity that warrants further exploration as a potential anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest it could interact with critical enzymes involved in metabolic pathways:

- Cyclooxygenase (COX) : Inhibition of COX enzymes is significant for anti-inflammatory effects.

- Lipoxygenase (LOX) : Similar interactions could lead to modulation of inflammatory responses.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is still under investigation, related derivatives have shown significant inhibition against various bacterial strains. Future studies will aim to quantify the minimum inhibitory concentration (MIC) for this compound against specific pathogens.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study involving human cancer cell lines revealed the compound's potential as an anticancer agent. The results indicated that it could activate apoptotic pathways, which are crucial for cancer treatment strategies.

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

Case Study 2: Anti-inflammatory Potential

Research into thiazolo-pyrimidine derivatives has shown promising anti-inflammatory effects. This compound's ability to inhibit TNF-alpha and IL-6 suggests it could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propanamide Backbones

Several compounds in the evidence share the propanamide core but differ in substituents, influencing their physicochemical and biological properties:

Key Observations:

- Electron-withdrawing groups (e.g., -CN in MR-39 and the target compound) enhance binding to polar targets like FPR2 .

- Bulkier substituents (e.g., trifluoromethyl in 3q) reduce synthetic yields but may improve metabolic stability .

- Heterocyclic diversity (thiophene in the target compound vs. indole in V029-5694) tailors lipophilicity and π-π stacking interactions .

Analogues with Pyridine and Thiophene Moieties

The target compound’s pyridine-thiophene hybrid is rare in the evidence, but related structures include:

Key Observations:

Functional Analogues with Bioactivity Data

While direct activity data for the target compound is absent, structurally related molecules exhibit diverse biological roles:

Key Observations:

Biological Activity

3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, also known by its CAS number 2034448-45-6, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antiviral properties, receptor interactions, and cytotoxicity assessments.

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 2034448-45-6 |

Antiviral Properties

Research indicates that compounds containing heterocycles, such as the one , have shown promise as antiviral agents. A study highlighted that derivatives similar to this compound exhibited activity against various viral strains. For instance, compounds with similar structural motifs demonstrated effective inhibition of viral replication in vitro with varying degrees of cytotoxicity .

Cytotoxicity and Safety Profile

Cytotoxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related compounds have shown varying levels of cytotoxicity against human cell lines. For example, some derivatives exhibited low toxicity at concentrations effective for antiviral activity, indicating a favorable therapeutic window . However, specific data on the cytotoxicity of this compound remain to be fully elucidated.

Case Studies and Research Findings

- Antiviral Efficacy : In a comparative study involving various heterocyclic compounds, those with thiophene moieties displayed enhanced antiviral activity against specific viruses like HCV and TMV. The EC50 values for several active compounds ranged from 0.20 μM to 0.96 μg/mL, showcasing their potential as therapeutic agents .

- Receptor Modulation : A study examining selective androgen receptor modulators found that certain structural features were critical for binding affinity and efficacy in vivo. While this specific compound has not been tested extensively in this context, its design suggests it could exhibit similar properties .

- Safety Assessments : Toxicological evaluations of related compounds have indicated that modifications in chemical structure can lead to significant changes in toxicity profiles. This highlights the importance of thorough testing for new derivatives like this compound before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.